molecular formula C7H2F3NO B6206133 2,4,5-trifluoro-3-hydroxybenzonitrile CAS No. 1260759-28-1

2,4,5-trifluoro-3-hydroxybenzonitrile

Katalognummer: B6206133
CAS-Nummer: 1260759-28-1
Molekulargewicht: 173.09 g/mol
InChI-Schlüssel: PRQWZGRNSNHWQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-trifluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H2F3NO It is a derivative of benzonitrile, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2,4,5-trifluoro-3-hydroxybenzonitrile involves the reaction of 2,4,5-trifluorobenzonitrile with a hydroxylating agent. The reaction typically occurs under controlled conditions to ensure the selective introduction of the hydroxyl group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-trifluoro-3-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 2,4,5-trifluoro-3-hydroxybenzaldehyde or 2,4,5-trifluoro-3-hydroxybenzoic acid.

    Reduction: Formation of 2,4,5-trifluoro-3-hydroxybenzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,4,5-trifluoro-3-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,4,5-trifluoro-3-hydroxybenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,5-trifluorobenzonitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3,4,5-trifluoro-3-hydroxybenzonitrile: Similar structure but with different fluorine atom positions, leading to different chemical properties.

    2,4,6-trifluoro-3-hydroxybenzonitrile: Another isomer with different fluorine atom positions.

Eigenschaften

CAS-Nummer

1260759-28-1

Molekularformel

C7H2F3NO

Molekulargewicht

173.09 g/mol

IUPAC-Name

2,4,5-trifluoro-3-hydroxybenzonitrile

InChI

InChI=1S/C7H2F3NO/c8-4-1-3(2-11)5(9)7(12)6(4)10/h1,12H

InChI-Schlüssel

PRQWZGRNSNHWQI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1F)F)O)F)C#N

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.